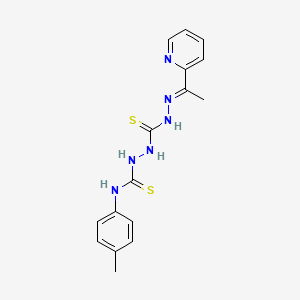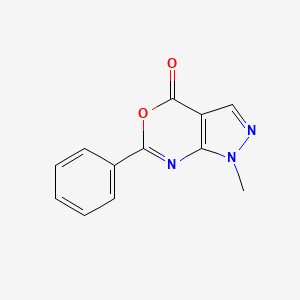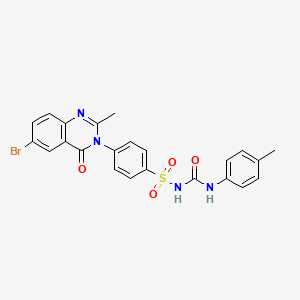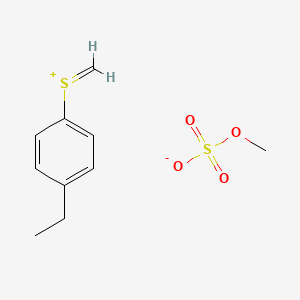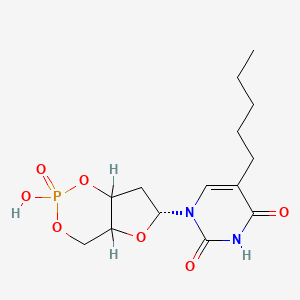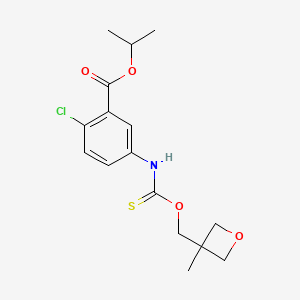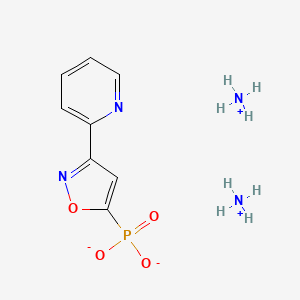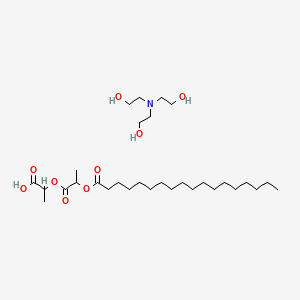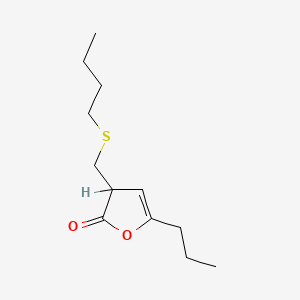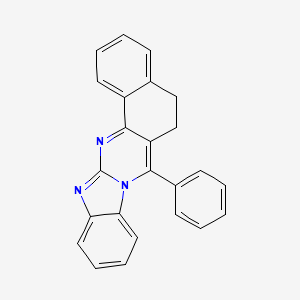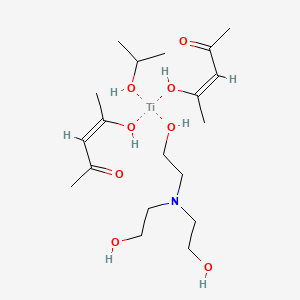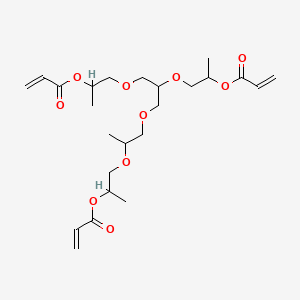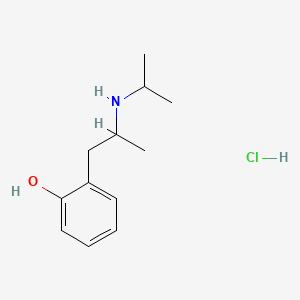
o-(2-(Isopropylamino)propyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2-(Isopropylamino)propyl)phenol hydrochloride: is a chemical compound with the molecular formula C12H19NO·HCl and a molecular weight of 229.7463 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(Isopropylamino)propyl)phenol hydrochloride typically involves the reaction of o-(2-(Isopropylamino)propyl)phenol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: o-(2-(Isopropylamino)propyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-(2-(Isopropylamino)propyl)phenol hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes .
Wirkmechanismus
The mechanism of action of o-(2-(Isopropylamino)propyl)phenol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Isoprenaline: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Zelavespib: Investigated for its potential in treating lymphoma and solid tumors.
Uniqueness: o-(2-(Isopropylamino)propyl)phenol hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
101952-90-3 |
|---|---|
Molekularformel |
C12H20ClNO |
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
2-[2-(propan-2-ylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)14;/h4-7,9-10,13-14H,8H2,1-3H3;1H |
InChI-Schlüssel |
VXUMWYDSGBBVOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)CC1=CC=CC=C1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
